Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone
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Overview
Description
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes a cyclopentyl ring, an imino group, and a 2-methylpropyl substituent. This compound is known for its reactivity and stability, making it a valuable asset in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of cyclopentylamine with 2-methylpropyl isocyanate in the presence of a sulfur source. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog without the imino and sulfur functionalities.
2-Methylpropylamine: Lacks the cyclopentyl and sulfur groups.
Sulfanone derivatives: Compounds with similar sulfur-containing structures but different substituents.
Uniqueness
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is unique due to its combination of a cyclopentyl ring, an imino group, and a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19NOS |
---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
cyclopentyl-imino-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H19NOS/c1-8(2)7-12(10,11)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
NUSIDMDBYDTQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=N)(=O)C1CCCC1 |
Origin of Product |
United States |
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